rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans

Description

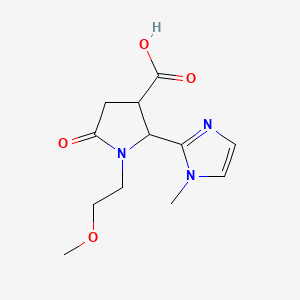

rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans: is a synthetic organic compound that features a pyrrolidine ring substituted with an imidazole group and a methoxyethyl side chain

Properties

Molecular Formula |

C12H17N3O4 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H17N3O4/c1-14-4-3-13-11(14)10-8(12(17)18)7-9(16)15(10)5-6-19-2/h3-4,8,10H,5-7H2,1-2H3,(H,17,18) |

InChI Key |

WUQDEVNSHXBXDF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2C(CC(=O)N2CCOC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

Introduction of the Imidazole Group: The imidazole moiety can be introduced via nucleophilic substitution or other suitable reactions.

Addition of the Methoxyethyl Side Chain: This step might involve alkylation reactions to attach the methoxyethyl group to the pyrrolidine ring.

Final Functionalization: The carboxylic acid group is introduced in the final steps, often through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl side chain or the imidazole ring.

Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

Enzyme Inhibition: The imidazole group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with nitrogen-containing heterocycles.

Receptor Binding: The compound might interact with biological receptors, influencing cellular signaling pathways.

Medicine

Drug Development: Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a therapeutic agent.

Industry

Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signaling pathways.

Ion Channel Interaction: Modulating the activity of ion channels, affecting cellular ion balance.

Comparison with Similar Compounds

Similar Compounds

1-(2-Methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid: A similar compound lacking the racemic mixture.

2-(1-Methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid: A compound without the methoxyethyl side chain.

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid: A compound without the imidazole group.

Uniqueness

The unique combination of the methoxyethyl side chain, imidazole group, and pyrrolidine ring in rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans provides distinct chemical and biological properties that differentiate it from similar compounds. These features may enhance its potential in various applications, particularly in medicinal chemistry and organic synthesis.

Biological Activity

The compound rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans, is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a pyrrolidine core with a carboxylic acid functional group and an imidazole moiety. The presence of the methoxyethyl group enhances its solubility and bioavailability, which are critical factors for therapeutic efficacy.

Anticancer Properties

Recent studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer activity. In vitro tests using A549 human lung adenocarcinoma cells demonstrated that certain structural modifications can enhance cytotoxic effects. For instance, compounds with specific substituents showed reduced cell viability, indicating potential as anticancer agents .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound ID | Structure Modification | IC50 (µM) A549 Cells | Remarks |

|---|---|---|---|

| 18 | - | 15 | High potency |

| 21 | Nitro group addition | 10 | Selective against resistant strains |

| 22 | Methyl substitution | 20 | Moderate activity |

Antimicrobial Activity

The antimicrobial properties of rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid have also been explored. Studies indicate that compounds with similar structures exhibit activity against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) were found to be notably low, suggesting strong antimicrobial potential .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound ID | Target Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|---|

| 21 | Staphylococcus aureus | 4 | Methicillin-resistant |

| 22 | Klebsiella pneumoniae | 8 | Carbapenem-resistant |

| 18 | Escherichia coli | 16 | Multidrug-resistant |

The biological activity of this compound is hypothesized to stem from its interaction with various biological targets. The imidazole ring is known to engage with biological receptors and enzymes, potentially modulating their activities. This interaction may lead to alterations in key signaling pathways involved in cell proliferation and survival.

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of similar compounds, it was found that the introduction of electron-withdrawing groups significantly increased anticancer activity while maintaining lower toxicity profiles in non-cancerous cells. This highlights the importance of chemical modifications in enhancing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.